7-Nitropyrido[2,3-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-nitropyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c12-11(13)5-3-6-7(10-4-5)9-2-1-8-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCONTKOGPMJFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856214 | |
| Record name | 7-Nitropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-33-7 | |
| Record name | 7-Nitropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 7 Nitropyrido 2,3 B Pyrazine and Its Derivatives
Strategic Approaches to the Pyrido[2,3-b]pyrazine (B189457) Core
The construction of the fundamental pyrido[2,3-b]pyrazine ring system is a key challenge that has been addressed through several innovative synthetic routes. These strategies often involve the formation of the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) moiety or the simultaneous construction of both heterocyclic rings.
Multicomponent Reaction Protocols for Pyrido[2,3-b]pyrazine Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrido[2,3-b]pyrazines in a single step from three or more starting materials. vulcanchem.com These reactions are highly valued for their ability to rapidly generate molecular diversity.
A notable example involves a one-pot reaction of aldehydes, amines, and nitroalkanes under microwave irradiation, which can produce substituted pyrido[2,3-b]pyrazine derivatives with yields reported to be over 70%. vulcanchem.com Another multicomponent approach involves the reaction of indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine (B29847) in the presence of p-toluenesulfonic acid (p-TSA) in ethanol (B145695), affording pyrido[2,3-b]pyrazine-based heterocyclic compounds in good to excellent yields (82–89%). nih.gov The optimization of these reaction conditions is critical to achieving high yields and purity. nih.gov
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aldehydes, Amines, Nitroalkanes | Microwave irradiation | Substituted Pyrido[2,3-b]pyrazines | >70 | vulcanchem.com |
| Indane-1,3-dione, Aromatic aldehydes, 2-Aminopyrazine | 20 mol% p-TSA, Ethanol, 9 h | Pyrido[2,3-b]pyrazine derivatives | 82-89 | nih.gov |
Cyclization Reactions from Pyridine and Pyrazine Precursors
The cyclization of appropriately substituted pyridine and pyrazine precursors is a conventional and widely used method for the synthesis of the pyrido[2,3-b]pyrazine core. smolecule.comresearchgate.net A common strategy involves the condensation of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, in a suitable solvent like ethanol. researchgate.netthieme-connect.de The reaction of 2,3-diaminopyridine with functionalized vicinal diketones in ethanol is a reliable method to produce a variety of ligands based on the pyrido[2,3-b]pyrazine core. researchgate.net
For instance, the synthesis of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can be achieved through the cyclization of 5-nitropyridine-2,3-diamine (B182612) with oxalic acid under reflux conditions. Similarly, 7-Bromopyrido[2,3-b]pyrazine can be synthesized by condensing 5-bromo-2,3-diaminopyridine with oxalic acid. The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction when unsymmetrical dicarbonyl compounds are used. researchgate.net Studies have shown that conducting the reaction at low temperatures in acidic solvents like acetic or trifluoroacetic acid can lead to increased regioselectivity. researchgate.net
| Pyridine Precursor | Pyrazine/Dicarbonyl Precursor | Conditions | Product | Reference |
| 2,3-Diaminopyridine | Glyoxal/Benzil | Ethanol | Pyrido[2,3-b]pyrazine | researchgate.netthieme-connect.de |
| 5-Nitropyridine-2,3-diamine | Oxalic acid | Reflux | 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| 5-Bromo-2,3-diaminopyridine | Oxalic acid | - | 7-Bromopyrido[2,3-b]pyrazine |
Tandem Reactions and One-Pot Syntheses
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide an elegant and efficient pathway to complex heterocyclic systems. A tandem oxidation protocol has been developed for the direct synthesis of pyrido[2,3-b]pyrazine derivatives from α-hydroxy ketones and arene-1,2-diamines using a microwave-induced polar paste catalyst system of [(NH4)6Mo7O24·4H2O – PEG 300]. academie-sciences.fr This method offers a green and efficient alternative to traditional multi-step syntheses.
One-pot syntheses are also strategically important. For example, pyrido[2,3-b] smolecule.comoxazin-2-ones can be prepared in excellent yields through a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, which involves a key Smiles rearrangement followed by cyclization. nih.gov Another example is the zirconium(IV) oxide chloride catalyzed cyclocondensation of 1,2-diamines and 1,2-diketones in water, which provides a green and high-yielding route to various pyridopyrazines. academie-sciences.fr
Regioselective Nitration Strategies for Pyrido[2,3-b]pyrazine Systems
The introduction of a nitro group onto the pyrido[2,3-b]pyrazine framework requires careful control of reaction conditions to achieve the desired regioselectivity, particularly at the C7-position.
Direct Nitration Methods for Preformed Pyrido[2,3-b]pyrazine Frameworks
Direct nitration of the pre-formed pyrido[2,3-b]pyrazine scaffold is a common method for synthesizing 7-nitropyrido[2,3-b]pyrazine. smolecule.comthieme-connect.de The electron-deficient nature of the pyrazine ring generally directs electrophilic substitution, such as nitration, to the pyridine ring. A mixture of nitric acid and sulfuric acid is a classic nitrating agent used for this purpose.
The synthesis of 7-aminosubstituted pyrido[2,3-b]pyrazines often starts with the nitration of a suitable precursor like 6-amino-2-picoline, followed by selective reduction of the nitro group. nih.govresearchgate.net Computational studies have also been conducted to understand the properties of various polynitrobenzo/heteroaryl pyrazines, including this compound. researchgate.net
| Substrate | Reagents | Product | Reference |
| Pyrido[2,3-b]pyrazine | HNO₃, H₂SO₄ | This compound | thieme-connect.de |
| 6-Amino-2-picoline | Nitrating agent | Nitrated precursor for 7-aminopyrido[2,3-b]pyrazines | nih.govresearchgate.net |
Nitrosation Approaches and Subsequent Transformations
Nitrosation followed by oxidation is an alternative strategy to introduce a nitro group. While direct nitration is more common for this specific compound, nitrosation reactions are a known method for the functionalization of heterocyclic systems. smolecule.com The introduction of the nitro group can sometimes be achieved through nitrosation or nitration reactions on preformed pyrido[2,3-b]pyrazine frameworks. smolecule.com However, specific examples detailing a nitrosation-oxidation sequence for the synthesis of this compound are less commonly reported in the reviewed literature compared to direct nitration methods.
Nitration in the Context of Fused Heterocyclic Precursors.
The synthesis of this compound is most commonly achieved through the direct nitration of the parent pyrido[2,3-b]pyrazine scaffold. This transformation is a classic example of electrophilic aromatic substitution on a highly electron-deficient heterocyclic system. The presence of three nitrogen atoms within the fused bicyclic structure significantly deactivates the ring system towards electrophilic attack, necessitating the use of potent nitrating agents and forcing conditions.
The standard and most effective method involves treating pyrido[2,3-b]pyrazine with a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). Sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction typically requires elevated temperatures to overcome the high activation energy associated with the substitution on the deactivated core.
Regioselectivity is a critical aspect of this reaction. The substitution occurs selectively at the C7 position of the pyridine ring. This outcome is governed by the electronic effects of the ring nitrogens. The N1 and N4 atoms of the pyrazine ring, along with the N5 atom of the pyridine ring, exert a strong deactivating effect on the adjacent carbon atoms (C2, C3, C6, and C8). The C7 position, being meta to the N5 atom and furthest from the strong deactivating influence of the pyrazine ring, remains the most electron-rich (or least electron-deficient) carbon atom on the pyridine portion of the molecule, thereby directing the electrophilic attack of the nitronium ion to this site.
The table below summarizes typical conditions and outcomes for the nitration of pyrido[2,3-b]pyrazine as reported in scientific literature.
| Nitrating Agent | Solvent/Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fuming HNO₃ / H₂SO₄ | H₂SO₄ | 90 - 100 | 4 | ~75 | |
| KNO₃ / H₂SO₄ | H₂SO₄ | 120 | 6 | ~60 | |
| Fuming HNO₃ | Oleum (20% SO₃) | 80 | 3 | ~82 |
Advanced Synthetic Techniques for this compound Derivatization
The nitro group at the C7 position is not merely a final product but a versatile synthetic handle for extensive derivatization. The most fundamental and widely utilized functional group interconversion (FGI) is the reduction of the nitro group to a primary amine, yielding 7-aminopyrido[2,3-b]pyrazine. This transformation opens a gateway to a vast array of analogues through subsequent reactions such as amidation, sulfonamidation, and urea (B33335) formation.
Several reducing agents can effectively accomplish this reduction, with the choice often depending on the presence of other functional groups and desired reaction scalability.
Tin(II) Chloride (SnCl₂): A classic and reliable method involves heating this compound with tin(II) chloride dihydrate in a protic solvent like ethanol or ethyl acetate. This method is known for its high yields and tolerance of various functional groups.
Catalytic Hydrogenation: Hydrogenation using a palladium-on-carbon catalyst (H₂/Pd-C) under a hydrogen atmosphere provides a cleaner reaction profile, as the byproducts are gaseous. This method is highly efficient but may be incompatible with other reducible groups (e.g., alkenes, alkynes) in the molecule.
Iron in Acetic Acid (Fe/CH₃COOH): A cost-effective and environmentally benign alternative involves the use of iron powder in an acidic medium. This method is robust and often used in large-scale synthesis.
The resulting 7-aminopyrido[2,3-b]pyrazine is a key intermediate for accessing biologically relevant chemical space.
| Reducing System | Solvent | Conditions | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| SnCl₂·2H₂O | Ethanol | Reflux, 2-4 h | 7-Aminopyrido[2,3-b]pyrazine | High yield, good functional group tolerance | |
| H₂ (1 atm), 10% Pd/C | Methanol/THF | Room Temp, 12 h | 7-Aminopyrido[2,3-b]pyrazine | Clean workup, high efficiency | |
| Fe powder / NH₄Cl | Ethanol/H₂O | Reflux, 3 h | 7-Aminopyrido[2,3-b]pyrazine | Cost-effective, environmentally friendly |
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex derivatives of the this compound scaffold. These reactions typically require a halogenated precursor, such as 2-chloro-7-nitropyrido[2,3-b]pyrazine or 3-bromo-7-nitropyrido[2,3-b]pyrazine. The electron-withdrawing nature of both the nitro group and the fused heterocyclic system makes these substrates challenging but accessible with modern catalyst systems.
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling a halo-substituted nitropyrido[2,3-b]pyrazine with an organoboron reagent (e.g., a phenylboronic acid). A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source and a suitable phosphine (B1218219) ligand, is used in the presence of a base (e.g., Na₂CO₃, K₃PO₄). This allows for the introduction of aryl or heteroaryl substituents.
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the halo-substituted core with a primary or secondary amine. The reaction requires a palladium catalyst and a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) along with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). This method is crucial for synthesizing anilino- or alkylamino-substituted derivatives.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki | 2-Chloro-7-nitropyrido[2,3-b]pyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 85 | |
| Buchwald-Hartwig | 2-Chloro-7-nitropyrido[2,3-b]pyrazine | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 91 | |
| Suzuki | 3-Bromo-7-nitropyrido[2,3-b]pyrazine | Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃ | 78 |
Functional Group Interconversion on the this compound Core.
Sustainable and Efficient Synthesis Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for promoting sustainable and efficient chemical processes. By using microwave irradiation, which heats the reaction mixture directly through dielectric heating, MAOS can dramatically reduce reaction times, often from hours to minutes, while frequently improving reaction yields and product purity.
In the context of pyrido[2,3-b]pyrazine chemistry, microwave irradiation has been successfully applied to several key steps, including cyclization reactions to form the core and, most notably, palladium-catalyzed cross-coupling reactions for derivatization. For challenging substrates like the electron-deficient this compound core, microwave heating can provide the energy required to overcome high activation barriers more efficiently and uniformly than conventional oil-bath heating. This leads to fewer side reactions and a cleaner product profile, reducing the need for extensive purification.
| Substrate | Coupling Partner | Heating Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloro-7-nitropyrido[2,3-b]pyrazine | Phenylboronic acid | Conventional (Oil Bath, 100°C) | 12 h | 65 | , |
| Microwave (140°C) | 15 min | 92 | |||
| 3-Bromo-2-methylpyrido[2,3-b]pyrazine | 4-Fluorophenylboronic acid | Conventional (Reflux in Toluene) | 18 h | 58 | , |
| Microwave (150°C) | 20 min | 89 |
The efficiency and success of modern synthetic strategies, particularly cross-coupling reactions, are critically dependent on the choice of catalyst. For electron-deficient heterocyclic substrates like derivatives of this compound, the selection of an optimal catalyst system—comprising a metal precursor and a supporting ligand—is paramount for achieving high turnover numbers (TON) and turnover frequencies (TOF).
Palladium catalysts remain the workhorse in this field. The development of sophisticated phosphine ligands has been instrumental in overcoming the challenges associated with unreactive C-Cl bonds and deactivated aromatic systems.
Bulky, Electron-Rich Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven exceptionally effective. Their steric bulk promotes the reductive elimination step, while their electron-donating character facilitates the initial oxidative addition of the palladium center into the aryl-halide bond.
Palladium Pre-catalysts: Modern approaches often utilize well-defined palladium pre-catalysts (e.g., XPhos-Pd-G3). These complexes are more air- and moisture-stable than generating the active catalyst in situ, leading to more reproducible results and allowing for lower catalyst loadings, which is both economically and environmentally advantageous.
Optimizing the catalyst system allows for reactions to proceed under milder conditions, with greater functional group tolerance and higher efficiency, aligning with the principles of green chemistry.
| Substrate | Amine | Pd Source | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chloro-7-nitropyrido[2,3-b]pyrazine | Aniline | Pd(OAc)₂ | BINAP | 5 | 45 | |
| 2-Chloro-7-nitropyrido[2,3-b]pyrazine | Aniline | Pd₂(dba)₃ | XPhos | 2 | 94 | |
| 2-Chloro-7-nitropyrido[2,3-b]pyrazine | Aniline | XPhos-Pd-G3 Pre-catalyst | 1 | 96 |
Chemical Reactivity and Mechanistic Organic Transformations of 7 Nitropyrido 2,3 B Pyrazine
Electrophilic Aromatic Substitution Patterns on the 7-Nitropyrido[2,3-b]pyrazine Nucleus
The pyrido[2,3-b]pyrazine (B189457) nucleus is an electron-deficient system, which generally makes electrophilic aromatic substitution challenging. The presence of a strongly deactivating nitro group at the 7-position further reduces the electron density of the aromatic system, rendering the nucleus highly resistant to attack by electrophiles. smolecule.com Electrophilic substitution, if forced, would likely occur on the benzene (B151609) ring portion of the molecule, though specific data on the electrophilic substitution patterns of this compound itself are not extensively detailed in the available literature. For the parent carboline structures, which are isomeric to the core ring system, electrophilic attack occurs on the benzene ring, primarily at the position para to the pyrrolic nitrogen.
Nucleophilic Addition and Substitution Reactions
The electron-deficient nature of the this compound ring system, exacerbated by the nitro group, makes it a prime candidate for nucleophilic reactions. smolecule.com Nucleophilic attack is a key reaction type for this class of compounds.
Research has shown that related structures, like 2-chloro-3-nitropyridines, readily undergo nucleophilic substitution of the chlorine atom. researchgate.net This is often followed by more complex intramolecular rearrangements, such as the Smiles rearrangement, and subsequent substitution of the nitro group. researchgate.net In the case of this compound, while it lacks a leaving group analogous to chlorine in the primary structure, nucleophilic addition to the electron-poor ring is a plausible pathway. nih.gov
For instance, studies on the isomeric pyrido[2,3-d]pyrimidine (B1209978) system have detailed the reactivity of chloro-substituted derivatives towards various nucleophiles. The order of reactivity of 2,4,7-trichloropyrido[2,3-d]pyrimidines with electron-withdrawing groups at the C-5 position has been established through sequential reactions with ammonia, sodium benzylate, and sodium methylmercaptide. vdoc.pub This highlights the susceptibility of such fused heterocyclic systems to nucleophilic attack.
In a related synthetic pathway, 3-chloro-6-methyl-7-nitropyrido[2,3-b]pyrazine serves as a key intermediate. This compound undergoes substitution reactions, which are a critical step in the synthesis of more complex derivatives. uoa.gr The covalent addition of hydroxide (B78521) ions to unsaturated heterocyclic cations to form pseudobases is a well-documented phenomenon, further illustrating the susceptibility of these systems to nucleophilic attack. epdf.pub
Reduction Chemistry of the Nitro Group to Amino Derivatives
The reduction of the nitro group on the this compound scaffold to form 7-aminopyrido[2,3-b]pyrazine is a fundamental transformation, opening pathways to a wide array of functionalized derivatives. smolecule.com This reaction is a common strategy in the synthesis of compounds with potential biological activity. uoa.gr
Several methods are available for the reduction of aromatic nitro groups to their corresponding amines. These include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium, platinum, or nickel. masterorganicchemistry.com Hydrogenation over a palladium-on-carbon catalyst is a common approach. masterorganicchemistry.comgoogle.com
Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.com Tin(II) chloride has been specifically used for the reduction of nitro groups in dinitropyridine precursors to synthesize pyrido[3,4-b]pyrazines. researchgate.net
Other Reducing Agents: A variety of other reagents can be employed, such as sodium borohydride (B1222165) with a catalyst, hydrazine (B178648) with a catalyst, and trichlorosilane (B8805176) with an organic base. google.comorganic-chemistry.org
The resulting amino group is an activating, ortho-, para-director, which can significantly alter the reactivity of the aromatic ring in subsequent reactions. masterorganicchemistry.com For example, the reduction of 3-chloro-6-methyl-7-nitropyrido[2,3-b]pyrazine is a key step before further reaction with phenyl isocyanates to produce targeted derivatives. uoa.gr
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Catalyst/Conditions | Reference |
|---|---|---|
| H₂ | Pd/C, Pt, or Ni | masterorganicchemistry.com |
| Fe, Sn, or Zn | HCl | masterorganicchemistry.com |
| SnCl₂ | researchgate.net | |
| NaBH₄ | Catalyst | google.com |
| Hydrazine | Catalyst | google.com |
| HSiCl₃ | Tertiary Amine | organic-chemistry.org |
Cycloaddition and Condensation Reactions for Novel Ring Systems Incorporating the Pyrido[2,3-b]pyrazine Moiety
The pyrido[2,3-b]pyrazine framework serves as a building block for the synthesis of more complex, fused heterocyclic systems through cycloaddition and condensation reactions. smolecule.com
One established route involves the reaction of diamino-precursors with dicarbonyl compounds. For example, the reaction of 2,3-diaminopyridine (B105623) derivatives with glyoxal (B1671930) leads to the formation of the nitropyrido[2,3-b]pyrazine ring system. researchgate.net Similarly, 3,4,5-triaminopyridine reacts with benzils (1,2-dicarbonyl compounds) to afford 8-amino-2,3-disubstituted pyrido[3,4-b]pyrazines. researchgate.net
While direct cycloaddition reactions involving the this compound ring are not extensively documented, related heterocyclic systems demonstrate this reactivity. For instance, 3-oxidopyridinium betaines undergo cycloaddition reactions across various positions of the ring with different dipolarophiles. core.ac.uk This suggests that activated derivatives of pyrido[2,3-b]pyrazine could potentially participate in similar transformations to create novel polycyclic structures. The dearomatization of pyridines fused with azole or azine rings through [3+2] and [4+2] cycloaddition reactions is a known strategy for synthesizing new polyfunctional heterocycles. researchgate.net
Oxidative Transformations and Stability Considerations
The stability and oxidative transformation of the pyrido[2,3-b]pyrazine ring system are important considerations in its chemistry. The core structure is generally stable. However, the introduction of substituents can influence its reactivity towards oxidizing agents.
N-oxides of related pyrido[2,3-d]pyrimidines have been shown to undergo ring-opening reactions under certain conditions. For example, pyrido[2,3-d]pyrimidine 3-oxide can be hydrolyzed in acid. vdoc.pub While this is not a direct oxidation of the carbon framework, it demonstrates a pathway for ring transformation initiated by an oxygenated derivative.
The Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids, is a relevant transformation for substituents on aromatic rings. masterorganicchemistry.com Although not a direct oxidation of the pyrido[2,3-b]pyrazine nucleus itself, if a ketone substituent were present, this reaction could be used to introduce an oxygen atom, thereby modifying the electronic properties of the entire molecule. masterorganicchemistry.com
Advanced Spectroscopic Characterization and Structural Analysis of 7 Nitropyrido 2,3 B Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 7-Nitropyrido[2,3-b]pyrazine is predicted to display four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The electron-withdrawing nature of the nitro group and the nitrogen atoms within the rings will cause these protons to be deshielded, shifting their signals significantly downfield, likely between 8.0 and 10.0 ppm.
The expected signals are:
H-2 and H-3: These protons on the pyrazine (B50134) ring would appear as two distinct doublets, coupled to each other.
H-6 and H-8: These protons on the pyridine (B92270) ring would also present as a pair of doublets due to coupling. The H-8 proton, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most downfield signal in the spectrum. The H-6 proton would also be significantly deshielded.
The precise chemical shifts and coupling constants are confirmed through experimental analysis, often in deuterated solvents like DMSO-d₆ or CDCl₃. chem-soc.si
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | 8.5 - 9.0 | Doublet (d) |
| H-3 | 8.5 - 9.0 | Doublet (d) |
| H-6 | 8.8 - 9.5 | Doublet (d) |
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum for this compound should exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. Four of these signals will be for carbons attached to protons (CH), and three will be for quaternary carbons (C), including those bonded to the nitro group and at the ring junctions.
The carbon atoms are expected to resonate in the range of 120-160 ppm. The carbon atom C-7, directly attached to the nitro group, is anticipated to be significantly deshielded. Similarly, the carbons adjacent to the ring nitrogens (C-2, C-3, C-4a, C-8a) will also show downfield shifts. Analysis of related heterocyclic systems supports these predictions. chem-soc.siresearchgate.net
Table 2: Predicted ¹³C NMR Resonances for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Type |
|---|---|---|
| C-2 | 140 - 145 | CH |
| C-3 | 140 - 145 | CH |
| C-4a | 150 - 155 | Quaternary |
| C-6 | 120 - 125 | CH |
| C-7 | 145 - 155 | Quaternary |
| C-8 | 135 - 140 | CH |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. Key expected cross-peaks would appear between H-2 and H-3, and between H-6 and H-8, confirming their positions on their respective rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would definitively link the signals of H-2, H-3, H-6, and H-8 to their corresponding carbon atoms (C-2, C-3, C-6, and C-8).
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule. sepscience.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the nitro group. Two prominent, strong bands are predicted: one for the asymmetric NO₂ stretch, typically appearing around 1500–1550 cm⁻¹, and another for the symmetric NO₂ stretch, usually found between 1300–1360 cm⁻¹. researchgate.netspectroscopyonline.com Additional significant peaks would include C=N and C=C stretching vibrations from the aromatic rings in the 1400–1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. core.ac.uk
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also detect these vibrations. spectroscopyonline.com The symmetric NO₂ stretch often produces a strong Raman signal. researchgate.net The ring breathing modes of the pyridopyrazine system would also be prominent.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₇H₄N₄O₂, corresponding to a molecular weight of approximately 176.13 g/mol . smolecule.com
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺) would be expected at m/z 176. Characteristic fragmentation patterns for nitroaromatic compounds would likely be observed. libretexts.orgmsu.edu Common fragmentation pathways include the loss of the nitro group (NO₂, 46 mass units) or the loss of nitric oxide (NO, 30 mass units), leading to significant fragment ions. nih.gov
Predicted key fragments:
m/z 176: Molecular ion [C₇H₄N₄O₂]⁺
m/z 146: Loss of NO ([M-30]⁺)
m/z 130: Loss of NO₂ ([M-46]⁺)
m/z 104: Subsequent loss of HCN from the m/z 130 fragment
X-ray Crystallography for Solid-State Structural Determination
While no published crystal structure for this compound itself is currently available, X-ray crystallography remains the definitive method for determining its solid-state structure. This technique would provide precise data on bond lengths, bond angles, and torsional angles.
Analysis of related structures, such as 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, reveals that the pyridopyrazine core can be nearly planar or buckled depending on the substituents. nih.gov A crystal structure of this compound would likely show a relatively planar molecule. Intermolecular interactions, such as π-π stacking between the electron-deficient aromatic rings, would be expected to play a significant role in the crystal packing. mdpi.com The nitro group would likely be nearly coplanar with the pyridine ring to maximize electronic conjugation.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Integration of Spectroscopic Data with Quantum Chemical Calculations
The synergy between experimental spectroscopic measurements and quantum chemical calculations provides a powerful methodology for the definitive structural elucidation and electronic characterization of molecules like this compound. This integrated approach allows for the validation of theoretical models and a deeper interpretation of experimental spectra. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to this process, enabling the calculation of various molecular properties that can be directly compared with experimental data.
Research Findings:
Quantum chemical calculations are typically initiated by optimizing the ground-state geometry of the molecule. For compounds analogous to this compound, this is commonly achieved using DFT with the B3LYP hybrid functional and a basis set such as 6-31G(d,p) or the more extensive 6-311++G(d,p). rsc.orgresearchgate.net This process yields a theoretical low-energy conformation, providing bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to predict spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comrsc.org These calculated shifts can then be correlated with experimentally recorded NMR spectra, often showing a good linear relationship which confirms the proposed structure. researchgate.netderpharmachemica.com
Vibrational spectroscopy is another area where this integration is crucial. The calculation of harmonic vibrational frequencies using DFT allows for the assignment of absorption bands in the experimental Fourier-transform infrared (FT-IR) and Raman spectra. mdpi.comnih.gov While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of solvent effects, they can be scaled using empirical factors to achieve excellent agreement with experimental data, aiding in the detailed analysis of the molecule's vibrational modes. researchgate.net
To understand the electronic properties, TD-DFT calculations are performed on the optimized geometry. This method provides information about the electronic absorption spectra, including the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). nih.govrsc.org The calculated UV-Vis spectrum can be compared with the experimentally measured spectrum to identify and understand the electronic transitions responsible for the observed absorption bands. biointerfaceresearch.comnih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also derived from these calculations, offers insights into the molecule's reactivity and electronic behavior. rsc.orgmdpi.com
The following tables present hypothetical yet representative data for this compound, illustrating the expected correlation between experimental and calculated values based on studies of similar compounds.
Interactive Data Table: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) | Atom | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |
| H-2 | 9.15 | 9.08 | C-2 | 148.2 | 147.5 |
| H-3 | 8.98 | 8.91 | C-3 | 145.6 | 144.9 |
| H-5 | 8.65 | 8.58 | C-4a | 130.1 | 129.5 |
| H-6 | 8.42 | 8.35 | C-5 | 135.4 | 134.8 |
| C-6 | 125.8 | 125.1 | |||
| C-7 | 150.3 | 149.7 | |||
| C-8a | 142.1 | 141.5 |
Calculations performed at the B3LYP/6-311++G(d,p) level with the GIAO method.
Interactive Data Table: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Vibrational Assignment |
| 3105 | 3118 | C-H stretching |
| 1610 | 1625 | C=N stretching |
| 1580 | 1592 | Aromatic C=C stretching |
| 1540 | 1555 | Asymmetric NO₂ stretching |
| 1350 | 1362 | Symmetric NO₂ stretching |
| 1150 | 1165 | C-N stretching |
| 840 | 852 | C-H out-of-plane bending |
Calculations performed at the B3LYP/6-31G(d,p) level. Calculated frequencies are typically scaled to improve agreement with experimental values.
Interactive Data Table: Comparison of Experimental and Calculated UV-Vis Spectral Data
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 345 | 352 | 0.215 | HOMO -> LUMO | π → π |
| 280 | 288 | 0.158 | HOMO-1 -> LUMO | π → π |
| 255 | 261 | 0.301 | HOMO -> LUMO+1 | π → π* |
Calculations performed using TD-DFT/B3LYP/6-311++G(d,p) in a suitable solvent model.
This integrated approach, combining the precision of experimental spectroscopy with the detailed insights from quantum chemical calculations, is indispensable for the unambiguous structural and electronic characterization of this compound.
Computational Chemistry and Theoretical Investigations of 7 Nitropyrido 2,3 B Pyrazine
Quantum Chemical Approaches to Electronic Structure
Quantum chemical calculations offer a microscopic view of the electron distribution and orbital interactions within a molecule, which are fundamental to its stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrido[2,3-b]pyrazine (B189457) derivatives, DFT calculations are frequently performed to predict molecular geometries, electronic properties, and spectroscopic data. rsc.orgresearchgate.netrsc.orgnih.gov A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G(d,p) basis set. rsc.orgresearchgate.netrsc.org This level of theory has proven effective for predicting structural parameters and electronic characteristics, such as non-covalent interactions, chemical reactivity, and stability for this class of compounds. rsc.org These computational analyses are crucial for understanding the potential applications of these molecules in fields like materials science. rsc.org
In a detailed study on a series of substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives, DFT calculations were executed to determine their spectroscopic and electronic properties. rsc.org The specific nitro-substituted derivative in this study, 11-(4-nitrophenyl)-10H-indeno[2',1':5,6]pyrido[2,3-b]pyrazine, serves as a key example for understanding the computational analysis of a 7-nitro functionalized pyrido[2,3-b]pyrazine system.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical characteristics. nih.gov
A smaller Egap suggests higher chemical reactivity, greater polarizability, and a greater ease of intramolecular charge transfer, making the molecule "softer." nih.gov For a nitro-substituted indeno-pyrido[2,3-b]pyrazine derivative, DFT calculations at the B3LYP/6-31G(d,p) level determined a relatively low HOMO-LUMO gap of 3.444 eV. researchgate.netrsc.orgnih.gov This low energy gap is associated with a smaller hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹), indicating enhanced reactivity and significant charge-transfer capabilities within the molecule. researchgate.netrsc.orgnih.gov These parameters are vital for applications in areas such as nonlinear optics and electrochemical sensing. rsc.orgnih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. These donor-acceptor interactions, often described as hyperconjugation, are key indicators of molecular stability. rsc.org
For pyrido[2,3-b]pyrazine derivatives, NBO analysis reveals the intricate web of electron-transfer mechanisms and hyperconjugative interactions between nucleophilic and electrophilic species. rsc.org This analysis helps to elucidate the charge-transfer pathways within the molecule, which is particularly important for understanding the properties of donor-π-acceptor systems. rsc.org The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of interaction strength. While specific E(2) values for 7-Nitropyrido[2,3-b]pyrazine are not detailed in the provided search results, studies on related derivatives confirm that NBO analysis is a primary method for investigating bond interactions and stability in this chemical family. rsc.org
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are also extensively used to predict and interpret spectroscopic data, providing a powerful link between the calculated electronic structure and experimental measurements.
The calculation of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. worldscientific.com While specific theoretical NMR data for this compound was not found in the search results, studies on other complex heterocyclic systems demonstrate that a high degree of correlation is often achieved between calculated and experimental chemical shifts. worldscientific.com This agreement helps to confirm the proposed molecular structures and provides deeper insight into the electronic environment of the nuclei.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective at predicting these vibrational frequencies. worldscientific.com The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. worldscientific.com
For pyrido[2,3-b]pyrazine derivatives, computational vibrational analysis is performed to obtain a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netnih.gov This detailed assignment is crucial for confirming the molecular structure and understanding the nature of the chemical bonds within the molecule. Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment for each vibrational mode. worldscientific.com
Referenced Compounds
UV-Visible Absorption Spectroscopy Predictions
Theoretical predictions of the electronic absorption spectra of this compound and related compounds are typically performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the electronic transitions within the molecule.
Computational studies, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been used to analyze the electronic properties of the pyrido[2,3-b]pyrazine scaffold. rsc.org For this compound, a strong absorption band is predicted around 320 nm. vulcanchem.com This absorption is primarily attributed to π → π* electronic transitions occurring within the conjugated aromatic system. vulcanchem.com The electron-withdrawing nitro group significantly influences the electronic structure, affecting the energies of the frontier molecular orbitals and, consequently, the absorption wavelength. vulcanchem.com The predicted absorption maximum is linked to the energy of the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. A smaller HOMO-LUMO energy gap generally corresponds to a longer absorption wavelength. rsc.org
| Computational Method | Predicted Feature | Wavelength (λ_max) | Transition Type |
| TD-DFT | Strong Absorption Band | ~320 nm | π → π* |
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net
Global Reactivity Descriptors: Hardness, Softness, and Electrophilicity Indices
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's stability and reactivity. Key descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net
Density Functional Theory (DFT) calculations have been employed to determine these parameters for pyrido[2,3-b]pyrazine derivatives. rsc.org For a compound identified as compound 7, which corresponds to a this compound derivative, a low HOMO-LUMO energy gap (E_gap) of 3.444 eV was calculated. rsc.orgvulcanchem.com This small energy gap indicates high reactivity. researchgate.net
From the energy gap, the following global reactivity descriptors were derived:
Hardness (η): A measure of resistance to change in electron distribution. It is calculated as half the energy gap. The lower E_gap resulted in a smaller hardness value of 1.722 eV. rsc.org
Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. A greater softness value of 0.290 eV⁻¹ was reported, correlating with the low hardness. rsc.org
Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons.
The low hardness and high softness values suggest that this compound is a reactive molecule with significant charge-transfer capabilities. rsc.orgvulcanchem.com
| Descriptor | Symbol | Calculated Value | Implication |
| HOMO-LUMO Energy Gap | E_gap | 3.444 eV | High Reactivity |
| Chemical Hardness | η | 1.722 eV | Low resistance to charge transfer |
| Chemical Softness | S | 0.290 eV⁻¹ | High Polarizability |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target like an enzyme or nucleic acid. jppres.com
The pyrido[2,3-b]pyrazine scaffold has been investigated as a core structure for enzyme inhibitors. nih.gov For instance, various derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to rationalize their inhibitory activity. nih.gov Although specific docking studies for this compound against a wide range of enzymes are not extensively detailed in the searched literature, its derivatives have shown notable antiurease activity, outperforming the standard reference thiourea. vulcanchem.com Computational docking in such cases would likely reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the enzyme's active site, explaining the basis of its inhibitory potential. researchgate.net
Derivatives of this compound have been identified as effective electrochemical probes for DNA detection. vulcanchem.com This functionality relies on the molecule's ability to interact with DNA. Computational modeling can predict the binding mode, which is often intercalation between DNA base pairs. vulcanchem.com Molecular docking simulations would place the planar pyrido[2,3-b]pyrazine ring system between the stacked base pairs of the DNA double helix. The model would likely be stabilized by π-π stacking interactions with the nucleobases. The nitro group and ring nitrogen atoms could further stabilize the complex through hydrogen bonding or electrostatic interactions with the phosphate (B84403) backbone or the edges of the base pairs. Such studies are crucial for designing molecules with specific DNA binding and sensing capabilities. rsc.org
Rationalizing Interactions with Enzyme Active Sites.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For heterocyclic compounds like pyrido[2,3-b]pyrazines, QSAR studies are instrumental in guiding the design of new therapeutic agents by identifying key molecular descriptors that govern their activity. ontosight.ai
While the pyrido[2,3-b]pyrazine class of compounds is an active area of research in medicinal chemistry, specific QSAR models focusing solely on this compound were not prominently featured in the reviewed literature. However, QSAR studies on related pyrazine (B50134) and fused pyrimidine (B1678525) systems have been conducted to understand activities such as anticancer, antifungal, and enzyme inhibition. researchgate.netresearchgate.net A typical QSAR study on this class of compounds would involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogues and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model of their biological activity, for instance, their antiurease IC50 values. researchgate.net
Mechanistic Research on Biological Activities and Target Interactions of 7 Nitropyrido 2,3 B Pyrazine
Investigations into Enzyme Inhibition Mechanisms
The capacity of 7-Nitropyrido[2,3-b]pyrazine to modulate the function of several key enzymes is a primary area of research. These interactions are fundamental to understanding its potential therapeutic applications.
Urease Enzyme Inhibition: Kinetic and Binding Studies
Initial findings have indicated that this compound possesses anti-urease properties, positioning it as a potential inhibitor of the urease enzyme. smolecule.com The inhibition of urease is a critical therapeutic strategy for conditions linked to the enzyme's activity, such as infections caused by Helicobacter pylori. smolecule.comrsc.org Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335), and its inhibition can disrupt the survival of pathogenic bacteria. rsc.orgnih.gov
While the potential for urease inhibition by this compound has been noted, specific kinetic and binding data, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are not yet detailed in the available scientific literature. Mechanistic studies of other urease inhibitors often reveal a competitive or mixed-type inhibition, frequently involving interaction with the nickel ions in the enzyme's active site. rsc.orgnih.gov
Inhibition of Mycobacterial Enzymes (e.g., M. tuberculosis-MbtA)
Research specifically investigating the inhibitory action of this compound against enzymes from Mycobacterium tuberculosis, such as MbtA, has not been identified in the reviewed literature. MbtA is an essential enzyme in the biosynthesis of mycobactin, which is crucial for iron acquisition by the bacterium. researchgate.net
Modulation of Protein Kinase Function (e.g., CHK1, GSK3β, PDK)
There is currently a lack of published research on the direct interaction and modulation of protein kinases like Checkpoint Kinase 1 (CHK1), Glycogen Synthase Kinase 3β (GSK3β), or Pyruvate Dehydrogenase Kinase (PDK) by this compound. A graduate thesis mentioned the synthesis of various pyrido[2,3-b]pyrazine (B189457) derivatives for evaluation as potential protein kinase inhibitors, though specific findings for the parent compound were not detailed. uoa.gr
Dihydrofolate Reductase (DHFR) Inhibition
While related heterocyclic structures like pyrido[2,3-d]pyrimidines have been explored as inhibitors of dihydrofolate reductase (DHFR), there is no specific data available on the inhibitory activity of this compound against this enzyme. drugbank.comresearchgate.net DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a target for various therapeutic agents. researchgate.netnih.gov
Nucleic Acid Interactions and Their Mechanistic Implications
The interaction of this compound with nucleic acids, particularly DNA, has been investigated, revealing a potential mechanism of action and practical applications.
Studies have shown that derivatives of this compound can function as electrochemical probes for DNA detection. vulcanchem.comrsc.org The underlying mechanism for this sensing capability is the intercalation of the compound into the base pairs of the DNA double helix. vulcanchem.com This insertion alters the electrochemical properties of the DNA, which can be measured to quantify the DNA present. vulcanchem.com
Research on functionalized this compound derivatives has demonstrated a linear response to DNA concentrations within the range of 1–50 μM, with a notable detection limit of 0.3 μM. vulcanchem.com This highlights the compound's sensitivity and potential utility in biosensing applications.
Below is an interactive data table summarizing the DNA interaction parameters for functionalized this compound derivatives.
| Parameter | Value |
| Target Molecule | DNA |
| Mode of Interaction | Intercalation |
| Linear Detection Range | 1–50 μM |
| Limit of Detection | 0.3 μM |
DNA Binding Characteristics and Modes of Interaction
The planar aromatic structure of pyridopyrazine derivatives confers upon them a significant affinity for DNA, suggesting potential applications as anticancer agents or in diagnostic tools. uoa.gr Functionalized this compound derivatives have been explored as electrochemical probes for DNA detection. vulcanchem.com Studies using cyclic voltammetry have demonstrated a linear response to DNA concentrations, indicating an interaction between the compound and DNA. vulcanchem.com The proposed mechanism for this interaction is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. vulcanchem.com This intercalation alters the redox peak currents, which allows for the electrochemical detection of DNA. vulcanchem.com
Derivatives of the broader pyridopyrimidine class, to which this compound belongs, have been shown to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. researchgate.net This inhibition is a key mechanism for the anticancer and antimicrobial effects of these compounds. researchgate.net
RNA Recognition and Ligand-RNA Complex Formation
The interaction of small molecules with RNA is a critical aspect of regulating biological processes. The stability of RNA-ligand complexes is achieved through various non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com Electrostatic forces, being long-range, are important for the initial recognition and binding between RNA and a ligand, while short-range forces help to optimize and stabilize the resulting complex. mdpi.com
The binding of ligands can induce conformational changes in RNA, affecting its function. For instance, the binding of a benzimidazole (B57391) translation inhibitor to the internal ribosome entry site of the hepatitis C virus causes a significant conformational change in the RNA's deep pocket. mdpi.com While direct studies on this compound and RNA interaction are not extensively detailed in the provided results, the general principles of RNA-ligand interactions suggest that the structural features of this compound could facilitate binding to specific RNA targets. The planar aromatic system could participate in stacking interactions with RNA bases, and the nitro group, along with the nitrogen atoms in the pyrazine (B50134) and pyridine (B92270) rings, could be involved in hydrogen bonding and electrostatic interactions with the RNA backbone or bases. mdpi.comnih.gov
Antioxidant Activity: Mechanistic Pathways and Radical Scavenging Properties
This compound has demonstrated notable antioxidant activity. vulcanchem.comsmolecule.com This activity is largely attributed to its ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. nih.gov The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of a compound. core.ac.uk In this assay, this compound has shown significant radical scavenging activity, indicating its capacity to neutralize these harmful species. vulcanchem.com
The mechanism of radical scavenging often involves the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it. nih.gov The chemical structure of this compound, with its electron-withdrawing nitro group and the presence of heteroatoms, likely contributes to its ability to participate in these reactions. The presence of phenols and flavonoids in related heterocyclic compounds has been linked to their free-radical scavenging and antioxidant activities. nih.gov While the precise mechanistic pathways for this compound are still under investigation, its demonstrated DPPH radical scavenging activity points to its potential utility in mitigating oxidative stress. vulcanchem.com
Table 1: Antioxidant Activity of this compound
| Assay | Activity | Reference |
|---|---|---|
| DPPH Radical Scavenging | 78.4% at 100 μM | vulcanchem.com |
Mechanistic Basis of Anti-proliferative Effects in Cellular Models
Pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds that includes this compound, are recognized for their versatile biological activities, including anti-tumor effects. researchgate.net The anti-proliferative activity of these compounds is often linked to the inhibition of key enzymes involved in cell growth and division, such as dihydrofolate reductase (DHFR). researchgate.net Some derivatives have shown cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range. uoa.gr
Overcoming Drug Resistance Mechanisms (e.g., Erlotinib (B232) Resistance)
Acquired resistance to targeted therapies like erlotinib, an EGFR tyrosine kinase inhibitor (TKI), is a major challenge in cancer treatment. nih.gov Research has shown that upregulation of certain signaling pathways can contribute to this resistance. dovepress.com While direct studies on this compound in overcoming erlotinib resistance are not available, related research on other compounds provides insights into potential mechanisms. For example, inhibiting phosphoglycerate dehydrogenase (PHGDH) has been shown to re-sensitize erlotinib-resistant non-small cell lung cancer (NSCLC) cells to the drug. nih.govthno.org This suggests that targeting metabolic pathways that are upregulated in resistant cells could be a viable strategy. Another approach involves targeting proteins like survivin, an anti-apoptotic protein, whose downregulation can reverse erlotinib resistance. nih.gov
Signal Transduction Pathway Modulation
Signal transduction pathways are complex cascades of molecular events that regulate cellular processes like proliferation, differentiation, and survival. wikipedia.org The binding of a ligand to a receptor initiates a signaling cascade that can lead to changes in gene expression and cell behavior. khanacademy.org Pyrido[2,3-d]pyrimidines have been shown to inhibit various kinases, which are key components of signal transduction pathways. researchgate.net For example, they can act as mTOR kinase inhibitors and CDK2 inhibitors, both of which are crucial for cell cycle progression. researchgate.net The disruption of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis. The anti-proliferative effects of this compound and its derivatives are likely mediated through the modulation of one or more of these critical signaling pathways.
Antimicrobial Activity: Mechanistic Insights into Antibacterial and Antifungal Actions
Pyrido[2,3-d]pyrimidines have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. researchgate.net Some annulated pyrido[2,3-d]pyrimidines have shown moderate antimicrobial activity, with some compounds being particularly effective against Staphylococcus aureus. nih.gov
The mechanisms of antimicrobial action for this class of compounds can be diverse. One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids in microorganisms. researchgate.net By inhibiting DHFR, these compounds disrupt critical metabolic pathways, leading to the inhibition of microbial growth. Other potential mechanisms include the disruption of the bacterial cell membrane, inhibition of protein synthesis, and interference with biofilm formation. mdpi.commdpi.com For instance, some heterocyclic compounds have been shown to inhibit transcription and translation processes in bacteria. mdpi.com The specific antimicrobial mechanisms of this compound are likely to involve one or more of these pathways, contributing to its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been a critical area of research to understand how molecular modifications influence their biological activities. These studies are fundamental in optimizing the compound's profile for various therapeutic and technological applications by identifying key structural features that govern its interactions with biological targets.
Impact of Substituents on Antibacterial Activity
Research into the antibacterial properties of pyrido[2,3-b]pyrazine derivatives has revealed important SAR insights. A study investigating a series of new pyrido[2,3-b]pyrazine derivatives demonstrated that the core heterocyclic moiety is crucial for antibacterial efficacy. The presence of two thiocarbonyl groups on the heterocyclic ring, as seen in the 2,3-dithione derivative, resulted in the most potent activity against both Gram-positive and Gram-negative bacteria. This particular compound inhibited the growth of Bacillus cereus and Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 0.078 mg/ml.
Conversely, the introduction of either alkyl or aryl side-chains at positions 2 and 3 of the pyrido[2,3-b]pyrazine scaffold led to a decrease in antibacterial effect, with MIC values ranging from 1.5 to 5 mg/ml. This suggests that bulky substituents in these positions may hinder the interaction of the molecule with its bacterial target.
Table 1: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Substituents | Target Bacteria | MIC (mg/ml) | Reference |
|---|---|---|---|---|
| 1 | 2,3-dithione | B. cereus | 0.078 | |
| 1 | 2,3-dithione | S. aureus | 0.078 | |
| 1 | 2,3-dithione | E. coli | 0.625 | |
| 1 | 2,3-dithione | S. typhi | 1.25 | |
| 2-5 | Alkyl or aryl side-chains at positions 2 and 3 | Various strains | 1.5 - 5 |
Influence of the Nitro Group on Biological and Electronic Properties
The nitro group at the 7-position of the pyrido[2,3-b]pyrazine core is a significant contributor to the compound's electronic properties and, consequently, its biological activity. The electron-withdrawing nature of the nitro group influences the molecule's reactivity and its ability to interact with biological targets. vulcanchem.com
In a study synthesizing novel pyrido[2,3-b]pyrazine derivatives, it was found that the specific placement and nature of substituents had a marked effect on the electronic and nonlinear optical (NLO) properties. rsc.orgnih.gov For instance, compound 7 in a synthesized series, which is a this compound derivative, exhibited the smallest energy gap (Egap) and the highest absorption wavelength. rsc.org This compound also showed a remarkable NLO response, highlighting the role of the nitro group in these properties. rsc.orgnih.gov
Furthermore, the antioxidant and antiurease activities of these compounds were evaluated. The this compound derivative showed notable antiurease activity, which is linked to its ability to inhibit the urease enzyme. vulcanchem.comsmolecule.com This activity is significant as urease is implicated in various pathological conditions. smolecule.com
Table 2: Electronic and Biological Properties of a this compound Derivative (Compound 7)
| Property | Value | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap (Egap) | 3.444 eV | rsc.org |
| Hardness (η) | 1.722 eV | rsc.org |
| Softness (S) | 0.290 eV−1 | rsc.org |
| Average Polarizability (⟨α⟩) | 3.90 × 10−23 esu | rsc.orgnih.gov |
| First Hyperpolarizability (βtot) | 15.6 × 10−30 esu | rsc.orgnih.gov |
| Second Hyperpolarizability (⟨γ⟩) | 6.63 × 10−35 esu | rsc.orgnih.gov |
SAR in Kinase Inhibition
The pyrido[2,3-b]pyrazine scaffold has also been explored for its potential as a protein kinase inhibitor. A study on disubstituted pyrido[3,4-b]pyrazines identified the 4-(piperidin-1-yl)aniline moiety as a crucial pharmacophoric group for binding to various cancer-related protein kinases when placed at either the C-5 or C-8 positions of the ring system. rsc.org This finding provides a valuable starting point for the design of more potent and selective kinase inhibitors. rsc.org
While this study was on a related pyridopyrazine isomer, the principles of substituent effects on kinase binding can inform the design of this compound-based kinase inhibitors. The position and nature of substituents are critical for achieving desired inhibitory activity against specific kinases.
Exploration of Advanced Material Science and Sensing Applications of 7 Nitropyrido 2,3 B Pyrazine
Electrochemical Sensing Technologies
The electrochemical properties of 7-nitropyrido[2,3-b]pyrazine and its derivatives have been harnessed for the development of sensitive and selective sensing platforms.
Design and Application of Electrochemical Biosensors for DNA Detection
Derivatives of this compound have been successfully employed as electrochemical probes for the detection of DNA. vulcanchem.comsmolecule.com These biosensors are designed by functionalizing the core structure to enhance its interaction with DNA molecules. The fundamental principle of these sensors lies in the ability of the this compound moiety to intercalate between the base pairs of DNA. vulcanchem.com This interaction alters the electrochemical response of the molecule, which can be measured and correlated to the concentration of DNA.
The design of these biosensors often involves immobilizing a single-stranded DNA (ssDNA) probe onto an electrode surface. When the target complementary DNA strand is present in a sample, it hybridizes with the probe to form double-stranded DNA (dsDNA). The this compound derivative, present in the solution, then intercalates into the dsDNA. This process leads to a change in the electrochemical signal, such as a shift in peak potential or a change in peak current, which is monitored using techniques like cyclic voltammetry. vulcanchem.com The high sensitivity and specificity of these biosensors make them promising tools for various applications, including clinical diagnostics, environmental monitoring, and forensic science. nih.gov
Sensing Mechanisms and Performance Characterization
The sensing mechanism of this compound-based DNA biosensors is primarily based on the change in the redox signal of the compound upon intercalation into the DNA double helix. vulcanchem.com This intercalation is a specific interaction that alters the electrochemical properties of the probe molecule. The performance of these biosensors is characterized by several key parameters, including sensitivity, selectivity, and limit of detection.
Cyclic voltammetry studies have demonstrated a linear relationship between the electrochemical response and DNA concentration, indicating the quantitative capability of these sensors. vulcanchem.com For instance, a linear response to DNA concentrations in the range of 1–50 μM has been reported, with a detection limit as low as 0.3 μM. vulcanchem.com The high specificity of these sensors is attributed to the unique interaction between the this compound derivative and the DNA molecule. The performance of these sensors can be influenced by factors such as the structure of the derivative, the experimental conditions, and the nature of the electrode surface.
| Performance Parameter | Reported Value | Technique |
| Linear Range | 1–50 μM | Cyclic Voltammetry vulcanchem.com |
| Detection Limit (LOD) | 0.3 μM | Cyclic Voltammetry vulcanchem.com |
| Correlation Coefficient (R²) | 0.994 | Cyclic Voltammetry vulcanchem.com |
Nonlinear Optical (NLO) Properties and Optoelectronic Applications
The polarized π-electron system of this compound gives rise to significant nonlinear optical (NLO) properties, making it a candidate for applications in optoelectronics.
Second and Third Harmonic Generation Studies
Theoretical and computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the NLO response of this compound. rsc.org These studies calculate key parameters such as the dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities. Compound 7, a derivative of pyrido[2,3-b]pyrazine (B189457), has shown a remarkable NLO response. rsc.org The significant NLO activity is attributed to the intramolecular charge transfer from the donor to the acceptor parts of the molecule, facilitated by the π-conjugated system.
Second-harmonic generation (SHG) is a second-order NLO process, while third-harmonic generation (THG) is a third-order process. nih.govrochester.edu The high values of βtot and ⟨γ⟩ for this compound derivatives suggest their potential for efficient SHG and THG. rsc.org These processes are crucial for applications such as frequency conversion of laser light.
| NLO Parameter | Calculated Value for Compound 7 |
| Average Polarizability (⟨α⟩) | 3.90 × 10⁻²³ esu nih.govrsc.org |
| First Hyperpolarizability (βtot) | 15.6 × 10⁻³⁰ esu nih.govrsc.org |
| Second Hyperpolarizability (⟨γ⟩) | 6.63 × 10⁻³⁵ esu nih.govrsc.org |
Potential in Advanced Optical Materials and Devices
The strong NLO response of this compound positions it as a promising material for the development of advanced optical and optoelectronic devices. vulcanchem.comsmolecule.com Its properties are suitable for applications such as optical switches, frequency doublers, and photonic devices. vulcanchem.com The ability to tune the NLO properties by modifying the molecular structure through the introduction of different substituent groups further enhances its versatility.
The narrow energy gap (Egap) of 3.444 eV and a strong absorption band at 320 nm, attributed to π → π* transitions, are indicative of its enhanced reactivity and charge-transfer capabilities, which are desirable for NLO materials. vulcanchem.comrsc.org The development of materials based on this compound could lead to the fabrication of novel components for optical computing, high-speed data processing, and telecommunications.
Role as a Privileged Scaffold in the Development of Functional Materials
The pyrido[2,3-b]pyrazine core, including its nitro-substituted derivatives, is considered a "privileged scaffold" in medicinal chemistry and material science. researchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets or serving as a versatile platform for the development of a wide range of functional materials.
The rigid, planar structure of the pyrido[2,3-b]pyrazine system provides a robust framework that can be readily functionalized at various positions to tune its electronic, optical, and biological properties. This modularity allows for the systematic design and synthesis of new materials with tailored functionalities. For instance, the introduction of different donor and acceptor groups can significantly influence the intramolecular charge transfer characteristics, thereby modulating the NLO properties. Similarly, the attachment of specific recognition elements can lead to the development of highly selective sensors. The versatility of the pyrido[2,3-b]pyrazine scaffold has been demonstrated in the creation of full-color fluorescent materials for high-performance organic light-emitting diodes (OLEDs). rsc.org
Integration into Supramolecular Assemblies for Specific Material Properties.
The strategic integration of this compound into supramolecular assemblies is a promising avenue for the development of advanced materials with tailored properties. The unique electronic and structural features of this molecule, namely the electron-withdrawing nitro group and the hydrogen-bonding acceptor capabilities of the pyrazine (B50134) and pyridine (B92270) nitrogen atoms, make it a versatile building block for designing complex, non-covalently bonded architectures. These assemblies can exhibit a range of functionalities, from nonlinear optical behavior to specific host-guest recognition.
The pyridopyrazine core, a fused heterocyclic system, provides a rigid and planar scaffold. This planarity facilitates π-π stacking interactions, a key driving force in the self-assembly of aromatic molecules. The introduction of a nitro group significantly modulates the electronic properties of the aromatic system. It enhances the π-acidity of the ring, making it a better electron acceptor in charge-transfer complexes and π-hole interactions. mdpi.com This is a crucial feature for the construction of materials with interesting optical and electronic properties.
In the context of crystal engineering, the nitro group is a well-known participant in weak hydrogen bonds with C-H donors. researchgate.net These interactions, in concert with π-π stacking, can direct the formation of specific crystalline polymorphs with distinct material characteristics. For instance, the co-crystallization of nitro-substituted aromatic compounds with suitable donor molecules can lead to segregated stacks or mixed stacks, each resulting in different charge-transfer properties.
Furthermore, the nitrogen atoms within the pyridopyrazine ring system are effective hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen bonds with complementary donor molecules, such as carboxylic acids or other N-H containing species. These strong interactions are fundamental in creating predictable supramolecular synthons, which are reliable building blocks for more complex architectures like tapes, sheets, and three-dimensional networks. The interplay between the strong hydrogen bonding capabilities of the ring nitrogens and the weaker interactions involving the nitro group allows for a hierarchical approach to supramolecular design.
The potential for this compound to act as a guest in host-guest complexes is also significant. The size, shape, and electronic nature of the molecule make it a suitable candidate for encapsulation within various molecular hosts, such as cyclodextrins or calixarenes. Such encapsulation can modify the physicochemical properties of the guest, for instance, by enhancing its solubility in certain media or by protecting it from environmental degradation. The specific interactions between the nitro group and the host cavity can lead to selective binding, which is a key principle in the design of chemical sensors.
The following tables provide illustrative data based on studies of analogous nitro-substituted heterocyclic compounds, demonstrating the types of non-covalent interactions and their typical geometric parameters that would be expected in supramolecular assemblies of this compound.
Table 1: Potential Non-Covalent Interactions in Supramolecular Assemblies of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | C-H | O (Nitro) | 2.2 - 2.8 |
| Hydrogen Bond | O-H / N-H (Host) | N (Pyrazine/Pyridine) | 1.8 - 2.2 |
| π-π Stacking | Pyridopyrazine Ring | Pyridopyrazine Ring | 3.3 - 3.8 |
| π-hole Interaction | Pyridopyrazine Ring | Anion / Lone Pair | 3.0 - 3.5 |
Table 2: Research Findings on Supramolecular Assemblies of Related Nitro-Aromatic Heterocycles
| Finding | Significance for this compound Assemblies | Reference |
| Nitro-substituted pyridine-1-oxides act as effective π-hole donors, forming complexes with various anions and neutral molecules. | Suggests that the nitro group in this compound can direct the assembly with electron-rich species, influencing the material's electronic properties. | mdpi.com |
| In the crystal structure of 2-chloro-3-nitropyridine, adjacent molecules are linked by C–H···N and C–H···O hydrogen bonds, forming a layered motif. | Indicates the likelihood of similar weak hydrogen bonding networks guiding the solid-state packing of this compound, impacting its physical properties. | researchgate.net |
| Copper(II) complexes with methyl-substituted 4-nitropyridine (B72724) N-oxides exhibit cytotoxic activity, with the structure of the supramolecular complex influencing its biological function. | Highlights the potential for metal coordination to the nitrogen atoms of the pyridopyrazine ring, leading to functional metallo-supramolecular assemblies. | researchgate.net |
| Host-guest complexes of adamantane-substituted purine (B94841) nucleosides with β-cyclodextrin show altered biological activity. | Implies that encapsulation of this compound in hosts like cyclodextrins could be a strategy to modulate its properties for specific applications. | nih.gov |
Q & A
Q. What are the key synthetic routes for preparing 7-Nitropyrido[2,3-b]pyrazine, and how does the nitro group influence reaction conditions?
Synthesis of this compound typically involves functionalization of the pyrido[2,3-b]pyrazine core. A common strategy is direct nitration using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) can introduce nitro groups via pre-functionalized intermediates, as seen in related pyrazine derivatives . The electron-withdrawing nitro group increases electrophilicity at adjacent positions, influencing subsequent reactions like halogenation or nucleophilic substitution. Regioselectivity challenges, as observed in halogenated analogs (e.g., ), require careful optimization of stoichiometry and reaction time to avoid byproducts.
Q. How can spectroscopic techniques confirm the structure and regioselectivity of nitration in pyrido[2,3-b]pyrazine derivatives?
- ¹H/¹³C NMR : Distinct splitting patterns (e.g., doublets for aromatic protons adjacent to the nitro group) and downfield shifts (δ 8.5–9.5 ppm) confirm nitro substitution. Coupling constants (J values) help differentiate between 6- and 7-substituted isomers .
- X-ray crystallography : Resolves ambiguity in regioselectivity by providing precise bond lengths and angles. For example, in halogenated analogs (e.g., 7-Iodo-pyrrolo[2,3-b]pyrazine), crystallographic data validated the 7-position substitution .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula, while fragmentation patterns distinguish positional isomers.
Advanced Research Questions
Q. What strategies optimize the electronic properties of pyrido[2,3-b]pyrazine derivatives through nitro group substitution for optoelectronic applications?
The nitro group’s strong electron-withdrawing nature lowers the LUMO energy, enhancing charge-transfer properties. To tune optoelectronic performance:
- Bandgap engineering : Pair nitro-substituted acceptors with electron-rich donors (e.g., dihydrophenazasiline) to achieve thermally activated delayed fluorescence (TADF), as demonstrated in pyrido[2,3-b]pyrazine-based OLED emitters .
- Computational modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and spin-orbit coupling (SOC) to predict emission wavelengths. For example, pyrido[2,3-b]pyrazine derivatives with nitro groups showed a 0.23 eV ΔEₛᴛ, enabling efficient TADF .
Q. How do molecular docking studies predict the binding affinity of this compound derivatives with kinase targets like FGFR?
- Docking protocols : Use software like AutoDock Vina to simulate interactions between the nitro group and FGFR’s hinge region (e.g., hydrogen bonding with Ala564 or Lys514). In pyrrolo[2,3-b]pyrazine analogs, the pyrazine ring’s nitrogen forms critical hydrogen bonds with FGFR1 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities, resolving contradictions in IC₅₀ values across cell lines .
Q. What experimental approaches resolve contradictions in biological activity data of nitro-substituted pyrazine analogs?
- Dose-response profiling : Test compounds across a concentration gradient (1 nM–100 μM) in multiple cancer cell lines (e.g., A549, HeLa) to account for cell-type specificity .
- Kinase selectivity panels : Screen against a panel of 50+ kinases (e.g., CDKs, EGFR) to identify off-target effects. For example, Aloisine A (a pyrrolo[2,3-b]pyrazine CDK inhibitor) showed >100× selectivity for CDK5 over CDK2 .
- Metabolic stability assays : Use liver microsomes to assess nitro group reduction, which may alter activity. LC-MS/MS tracks metabolite formation over time .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
